Product packaging for Diethylaminoethyl stearate(Cat. No.:CAS No. 3179-81-5)

Diethylaminoethyl stearate

Cat. No.: B1614691
CAS No.: 3179-81-5
M. Wt: 383.7 g/mol
InChI Key: QZJDYFVPLXBWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Fatty Acid Esters in Industrial Chemistry and Materials Science

The study and application of fatty acid esters, the chemical class to which Diethylaminoethyl stearate (B1226849) belongs, have been pivotal in the advancement of industrial and materials science. Fatty acid esters are compounds formed from the reaction of a fatty acid with an alcohol. arts.ac.uk Their history is intertwined with the broader history of lipids and oils, with early scientific efforts focused on understanding the composition of fats. nps.gov The development of esterification, a reversible reaction between an acid and an alcohol, allowed for the synthetic production of these esters, opening up a vast array of industrial possibilities. researchgate.net

Initially, simple esters were recognized for their pleasant, fruity aromas, leading to their widespread use as fragrances in the food and perfume industries. mdpi.com However, the versatility of fatty acid esters extends far beyond scents. In industrial chemistry, they are fundamental as raw materials for producing emulsifiers, non-ionic surfactants, thickening agents, and plasticizers. arts.ac.uk Long-chain fatty acid esters, for instance, are key components in the manufacturing of lubricants and have been instrumental in the development of biodiesel through the transesterification of vegetable oils. arts.ac.ukresearchgate.net

In materials science, fatty acid esters are utilized to modify the properties of polymers, acting as internal lubricants and plasticizers to enhance flexibility and processability. Their incorporation into polymer films can improve characteristics like moisture resistance. rug.nl The ability to tailor the properties of esters by selecting different fatty acids and alcohols has made them indispensable in creating materials with specific functionalities, from cosmetics and pharmaceuticals to plastics and coatings. arts.ac.ukmdpi.com The ongoing evolution in this field focuses on using renewable resources like vegetable oils and developing greener, more efficient catalytic processes for ester synthesis. researchgate.netmdpi.com

Contextualizing Diethylaminoethyl Stearate within Cationic Surfactant Chemistry

This compound is classified as a cationic surfactant. Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. bvsalud.org This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid. The classification of a surfactant depends on the charge of its hydrophilic head group. bvsalud.org

In this compound, the long 18-carbon chain of the stearate moiety provides the hydrophobic (lipophilic) tail. The head group is the diethylaminoethyl portion. solubilityofthings.com The tertiary amine in this group can be protonated in acidic to neutral conditions, acquiring a positive charge. This positive charge defines it as a cationic surfactant. dntb.gov.ua This structure makes the compound an effective emulsifier, particularly for oil-in-water (o/w) emulsions when neutralized, and a dispersant for topical applications. mdpi.com

As a cationic surfactant, this compound is valued for its ability to adsorb onto negatively charged surfaces, such as hair and fibers, which is why it finds use as an antistatic agent and conditioner in hair care products and fabric softeners. arts.ac.uk Its amphiphilic character allows it to function at interfaces, stabilizing mixtures of oil and water and modifying surface properties, which is fundamental to its role in various chemical formulations. solubilityofthings.com

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Scientific investigation into this compound and related compounds continues to evolve, driven by the demand for functional materials with tailored properties.

Current Research Trajectories

Current research involving this compound and similar fatty acid esters is exploring several promising avenues:

Advanced Drug Delivery Systems: A significant area of research is the use of lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for improved drug delivery. mdpi.comnih.gov Stearate-containing lipids are used as the solid matrix for these nanoparticles to encapsulate therapeutic agents, potentially enhancing their solubility, stability, and bioavailability. mdpi.commdpi.com The cationic nature of compounds like this compound is also being investigated for its potential to enhance the delivery of nucleic acids (gene therapy). nih.gov Emerging studies have noted its potential to enhance drug delivery systems in cancer treatment due to its surfactant properties.

Materials Science and Polymer Modification: Research continues into the role of fatty acid esters as modifiers for polymers. this compound's dual function as a surfactant and polymer modifier makes it a candidate for creating specialized coatings and films. Further research involves its incorporation into hydrogels, for example, in the synthesis of starch/poly(N,N-Diethylaminoethyl methacrylate) hydrogels used for dye removal from aqueous solutions. researchgate.net

Cosmetic and Personal Care Formulations: The performance of this compound in personal care products remains an active area of formulation science. Studies have examined its effects in combination with other ingredients, such as silicones, to optimize benefits like hair color protection and conditioning. arts.ac.uk

Knowledge Gaps

Despite its established uses, several knowledge gaps persist in the scientific understanding of this compound:

Comprehensive Stability Data: While stearate-based lipids are used to formulate nanoparticles, there is a recognized need for more thorough, long-term stability studies. The polymorphic nature of lipids like stearic acid can lead to changes over time, potentially affecting the efficacy of the formulation by causing the expulsion of the encapsulated active ingredient. mdpi.com

Standardization of Physicochemical Properties: Discrepancies in reported physicochemical data, such as solubility, can arise from variations in experimental conditions and sample purity. A significant knowledge gap is the lack of cross-validated data using standardized protocols to resolve these contradictions.

Mechanistic Understanding in Complex Systems: While the compound is used in various formulations, the precise molecular interactions and mechanisms of action within complex mixtures (e.g., its interaction with proteins at biological interfaces or with multiple components in a polymer matrix) are not fully elucidated. nih.gov

Synthesis Optimization: For fatty acid esters in general, the development of more efficient, selective, and sustainable catalytic systems for synthesis is an ongoing challenge. Research continues to seek optimization of reaction parameters to improve yield and reduce by-products. mdpi.comfrontiersin.org

Interaction with Biological Systems: The broader biological impact of many industrial chemicals, including their potential as endocrine disruptors, is an area of active investigation. A comprehensive understanding of the signaling pathways and interactions of specific compounds like this compound within biological systems requires further research. nih.gov

Detailed Research Findings

Physicochemical Properties

The distinct properties of this compound arise from its molecular structure, combining a long saturated fatty acid tail with a tertiary amine head group.

PropertyValue/DescriptionReference(s)
Chemical Formula C₂₄H₄₉NO₂ nih.gov
Molecular Weight 383.65 g/mol researchgate.net
Appearance Can exist as a liquid or paste. researchgate.net
Solubility Insoluble in water. The long hydrophobic chain dominates, though the polar amine group provides some affinity for polar environments. Its solubility is a balance between its polar and non-polar characteristics. solubilityofthings.comresearchgate.net
Nature Amphiphilic, Cationic Surfactant (when neutralized/protonated). solubilityofthings.com
Stability Stable under normal conditions, but can be hydrolyzed under strong acid or strong alkali conditions. researchgate.net

This table is interactive. Click on the headers to sort.

Synthesis Information

This compound is typically synthesized via an esterification reaction.

Reaction ComponentDescriptionReference(s)
Reactants Stearic acid and 2-diethylaminoethanol (also known as diethylaminoethyl amine). chemsrc.com
Reaction Type Esterification. This process involves the reaction of a carboxylic acid (stearic acid) with an alcohol (2-diethylaminoethanol) to form an ester and water. researchgate.netchemsrc.com
Catalysis The reaction can be catalyzed by acids to increase the reaction rate. mdpi.com

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49NO2 B1614691 Diethylaminoethyl stearate CAS No. 3179-81-5

Properties

CAS No.

3179-81-5

Molecular Formula

C24H49NO2

Molecular Weight

383.7 g/mol

IUPAC Name

2-(diethylamino)ethyl octadecanoate

InChI

InChI=1S/C24H49NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25(5-2)6-3/h4-23H2,1-3H3

InChI Key

QZJDYFVPLXBWTK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CC)CC

Other CAS No.

3179-81-5

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Diethylaminoethyl Stearate

Esterification Reaction Pathways

Esterification represents the most direct and common approach for the synthesis of Diethylaminoethyl stearate (B1226849). This involves the reaction of a carboxylic acid (stearic acid) with an alcohol (2-diethylaminoethanol). The process can be realized through direct esterification or by transesterification from a more common stearate ester.

Direct Esterification Approaches

Direct esterification involves the reaction between stearic acid and 2-(diethylamino)ethanol. This is a condensation reaction that produces water as a byproduct. To drive the reaction equilibrium towards the product side, water is typically removed as it is formed, often through azeotropic distillation.

The reaction is generally catalyzed by an acid. Common catalysts include strong mineral acids like sulfuric acid, or organic acids such as p-toluenesulfonic acid. mdpi.com However, given the amine functionality of 2-diethylaminoethanol, which can be neutralized by strong acids, alternative catalytic systems are often employed. A relevant patented method for a similar compound, N,N-diethylaminoethanol hexanoate, utilizes anhydrous calcium chloride as a catalyst. google.com This approach avoids strong acids and provides good yields. google.com The reaction is typically performed in a non-polar solvent like cyclohexane (B81311) or toluene (B28343) to facilitate the removal of water. google.com

Enzymatic catalysis offers a greener alternative to chemical catalysts. Lipases, such as those from Candida rugosa or Candida antarctica, can effectively catalyze the esterification of fatty acids with alcohols under milder conditions, reducing byproducts and energy consumption. mdpi.comanalis.com.my Optimization of enzymatic processes involves controlling parameters like temperature, enzyme concentration, and the molar ratio of reactants. mdpi.comresearchgate.net

Table 1: Comparative Parameters for Direct Esterification of Fatty Acids with Amino Alcohols

Parameter Chemical Catalysis (Analogous Hexanoate) google.com Enzymatic Catalysis (General) mdpi.comresearchgate.net
Reactants Hexanoic Acid, N,N-diethylaminoethanol Stearic Acid, 2-diethylaminoethanol
Catalyst Anhydrous Calcium Chloride Immobilized Lipase (B570770) (e.g., Candida antarctica)
Solvent Cyclohexane or Toluene (as water-carrying agent) Solvent-free or high log P solvent (e.g., hexane)
Temperature 70-130 °C 40-60 °C
Molar Ratio (Acid:Alcohol) 0.8:1 to 1.5:1 1:1 to 1:2
Reaction Time 2-12 hours 4-24 hours
Yield ~86% >85%

Transesterification Routes

Transesterification is an alternative route where an existing ester, typically a simple alkyl ester like methyl stearate or ethyl stearate, is reacted with 2-diethylaminoethanol. koreascience.kr This process is also an equilibrium reaction, catalyzed by either acids or bases. The choice of catalyst depends on the stability of the reactants and products under the reaction conditions.

In this route, a low molecular weight alcohol (methanol or ethanol) is displaced from the stearate ester by the higher boiling point 2-diethylaminoethanol. The removal of the displaced alcohol (e.g., methanol) by distillation helps to drive the reaction to completion. Basic catalysts like sodium methoxide (B1231860) or sodium carbonate can be used, though care must be taken to avoid side reactions. koreascience.kr Acid catalysts are also effective. researchgate.net Enzymatic transesterification using lipases is also a viable and increasingly popular method, offering high selectivity under mild conditions. researchgate.net

Table 2: General Conditions for Transesterification

Parameter Description
Reactants Methyl Stearate or Ethyl Stearate, 2-diethylaminoethanol
Catalyst Acid (e.g., H₂SO₄), Base (e.g., NaOCH₃), or Immobilized Lipase
Temperature 100-160 °C (Chemical); 40-70 °C (Enzymatic)
Pressure Atmospheric or Vacuum (to remove byproduct alcohol)
Key Feature The reaction is driven by the removal of the low-boiling alcohol byproduct (e.g., methanol).

Ammonolysis-Based Synthesis Protocols

The term "ammonolysis" typically refers to a reaction involving ammonia (B1221849) to cleave a bond, often resulting in an amide. nih.gov In the context of synthesizing an ester like Diethylaminoethyl stearate, a direct one-step ammonolysis protocol is chemically unconventional. However, the terminology is sometimes used in patents to describe reactions with amines. For instance, a patented method for diethanolamide stearate (an amide-ester) refers to the reaction of stearic acid and diethanolamine (B148213) as an "ammonolysis reaction". google.com

A more chemically accurate interpretation of an "ammonolysis-based" protocol for this compound involves the synthesis of a key raw material via an aminolysis reaction.

Raw Material Pre-treatment and Preparation

The primary raw materials for the synthesis are stearic acid and 2-diethylaminoethanol. Stearic acid is typically sourced from the hydrolysis of animal or vegetable fats and oils and can be purified by distillation to remove other fatty acids like palmitic acid. google.com For synthesis, it is often heated under vacuum to remove any residual moisture. google.com

Catalytic Systems in Ammonolysis Reactions

The synthesis of 2-diethylaminoethanol from diethylamine (B46881) and ethylene (B1197577) oxide is typically conducted without a catalyst, as the amine itself is nucleophilic enough to open the epoxide ring. The reaction is exothermic and primarily controlled by the rate of addition of ethylene oxide.

For the subsequent esterification step (as detailed in section 2.1.1), where the prepared 2-diethylaminoethanol is reacted with stearic acid, various catalytic systems are employed. These include:

Acid Catalysts : p-Toluenesulfonic acid and sulfuric acid are effective but can form salts with the tertiary amine. researchgate.netache.org.rs

Lewis Acid Catalysts : Anhydrous calcium chloride has been shown to be effective for similar amino ester syntheses. google.com

Enzymatic Catalysts : Immobilized lipases are highly selective and operate under mild conditions, preventing byproduct formation. mdpi.comanalis.com.my

Reaction Parameter Control: Temperature and Pressure Regimes

Control of reaction parameters is critical for maximizing the yield and purity of this compound during the esterification step.

Temperature : For direct esterification using chemical catalysts, temperatures are generally elevated, often in the range of 70-150 °C, to achieve a reasonable reaction rate and facilitate water removal. google.commdpi.com Enzymatic reactions are conducted at much lower temperatures, typically between 40 °C and 60 °C, to preserve the enzyme's activity. researchgate.net

Pressure : Esterification reactions are often carried out at atmospheric pressure, sometimes under a slight vacuum. Applying a vacuum helps in the continuous removal of the water byproduct (in direct esterification) or the low-boiling alcohol byproduct (in transesterification), which shifts the reaction equilibrium toward the formation of the desired ester product. koreascience.krgoogle.com

Post-Reaction Processing and Product Isolation

Following the synthesis of this compound, a series of post-reaction processing and product isolation steps are essential to remove impurities and obtain a product of high purity. These impurities typically include unreacted starting materials such as stearic acid and 2-diethylaminoethanol, catalysts, and byproducts formed during the reaction. The primary purification techniques employed are washing, distillation, and crystallization.

Washing: The crude reaction mixture is first subjected to washing with hot water, typically at a neutral pH of 7. This step effectively removes residual acid catalysts and any remaining water-soluble impurities, such as unreacted 2-diethylaminoethanol.

Distillation: To isolate the this compound from non-volatile impurities and unreacted stearic acid, vacuum distillation is a commonly used method. The distillation is typically carried out at a temperature range of 195–199°C under reduced pressure. This process takes advantage of the different boiling points of the components in the mixture to achieve separation.

Crystallization: For achieving a purity level exceeding 99%, recrystallization from a suitable solvent is employed. organic-chemistry.org Ethanol is a frequently used solvent for this purpose. organic-chemistry.org The crude this compound is dissolved in hot ethanol, and as the solution cools, the purified product crystallizes out, leaving behind more soluble impurities in the solvent.

The effectiveness of these purification steps is monitored using analytical techniques such as Thin-Layer Chromatography (TLC), which helps in tracking the progress of purification by separating the components of the mixture.

Scaling Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound introduces several challenges that necessitate careful consideration of various process parameters to ensure efficiency, consistency, and product quality. Key aspects include the quality of feedstocks, implementation of advanced process control, and exploration of novel synthetic routes.

Feedstock Quality Influence on Reaction Outcomes

The purity of the raw materials, namely stearic acid and 2-diethylaminoethanol, has a significant impact on the reaction yield and the purity of the final product.

Stearic Acid: The quality of stearic acid is a critical factor. It is recommended to use stearic acid with a low content of free fatty acids, ideally ≤0.5%, to minimize the occurrence of side reactions that can lead to the formation of unwanted byproducts. The presence of other fatty acids can also lead to the formation of a mixture of different fatty acid esters, complicating the purification process and affecting the final product's properties. In some applications, high-stability oleic acid with a high oleic acid content (at least 85 wt%), low linoleic acid (about 3 wt% or less), and very low linolenic acid (about 0.5 wt% or less) is specified for the synthesis of related esters, highlighting the importance of the fatty acid profile. google.com

2-Diethylaminoethanol: While specific purity requirements for 2-diethylaminoethanol in the synthesis of this compound are not extensively detailed in the provided search results, general principles of chemical synthesis suggest that high-purity reactants are preferable to avoid introducing impurities that may be difficult to remove in downstream processing.

The following table summarizes the impact of feedstock quality on the reaction:

FeedstockKey Quality ParameterInfluence on Reaction
Stearic AcidLow Free Fatty Acid Content (≤0.5%)Minimizes side reactions and byproduct formation.
Stearic AcidFatty Acid ProfileAffects the composition and properties of the final ester product.
2-DiethylaminoethanolHigh PurityReduces the introduction of impurities, simplifying purification.

Advanced Process Control for Batch Consistency

Traditional Proportional-Integral-Derivative (PID) controllers can struggle with the temperature control of batch reactors due to long delay times and the integrating nature of the process. ubc.ca Model Predictive Control (MPC) has emerged as a superior technology for batch reactor control, offering significant improvements in temperature regulation, which is critical as esterification reactions are often temperature-sensitive. ubc.ca

Benefits of implementing advanced process control, such as MPC, include:

Reduced Temperature Variability: MPC can reduce reactor temperature variability by 60% or more compared to conventional PID control. ubc.ca

Improved Batch Consistency: Tighter temperature control leads to more consistent reaction rates and product quality across different batches. ubc.castalwartint.com

Reduced Batch Cycle Times: By allowing for operation at higher, more stable reaction temperatures, batch cycle times can be significantly reduced, in some cases by as much as 35%. ubc.ca

Modern reactor systems often incorporate automated control panels to regulate temperature, pressure, and mixing speed, ensuring uniform quality. stalwartint.com The integration of digital twin models, which are virtual simulations of the physical reactor, allows for process optimization and failure prediction without disrupting actual production. stalwartint.compharmafeatures.com

Novel Synthetic Approaches for Enhanced Purity and Yield

Research into novel synthetic methodologies aims to improve the purity and yield of amino esters like this compound while often utilizing milder and more environmentally friendly conditions.

Enzymatic Esterification: The use of lipases as biocatalysts for esterification reactions offers several advantages, including high selectivity (enantio-, regio-, and chemo-selectivity) and operation under mild conditions. psu.ac.thnih.gov For instance, Candida antarctica lipase (Novozyme 435) has been successfully used for the esterification of stearic acid and glycerol. nih.gov This approach can lead to higher purity products with fewer byproducts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance the efficiency of esterification reactions. This technique can significantly reduce reaction times compared to conventional heating methods. For a related compound, microwave-assisted synthesis achieved an 88% yield in just 45 minutes.

Catalytic Innovations: The development of novel catalysts is a key area of research. While traditional acid catalysts are effective, they can be corrosive. researchgate.net Research into solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) and zeolites, offers potential for easier separation and reduced environmental impact. researchgate.netresearchgate.net For example, zeolites with controlled pore sizes can mitigate byproduct formation by limiting water access during esterification.

The following table provides a comparison of different synthetic approaches:

Synthetic ApproachKey AdvantagesPotential for this compound
Conventional Esterification Well-established and understood process.Standard industrial method.
Enzymatic Esterification High selectivity, mild reaction conditions, high purity products. psu.ac.thnih.govPotentially higher purity and fewer byproducts.
Microwave-Assisted Synthesis Significantly reduced reaction times. Increased throughput and energy efficiency.
Advanced Catalysis Improved catalyst separation, reduced corrosion, and potential for higher selectivity. researchgate.netresearchgate.netMore sustainable and efficient process.

Derivatization Strategies in Analytical Chemistry of Diethylaminoethyl Stearate

Pre-Column Derivatization Techniques for Enhanced Detection Sensitivity

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the chromatographic system. This approach is widely employed to improve the sensitivity and selectivity of detection for molecules that lack strong chromophores or fluorophores. researchgate.netui.ac.idthermofisher.com

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a well-established derivatizing reagent frequently used for the analysis of primary and secondary amines, yielding highly fluorescent and stable products. dergipark.org.trbiotium.com While NBD-Cl is most commonly applied to primary and secondary amines, it has also been shown to react with tertiary amine groups, such as the diethylaminoethyl moiety in Diethylaminoethyl stearate (B1226849). nih.gov

The reaction with tertiary amines is unexpected and proceeds through a Meisenheimer complex and a quaternary salt. nih.gov This is followed by either a Hofmann elimination reaction, which results in alkene elimination, or a nucleophilic substitution, leading to the formation of a halogenated compound. nih.gov The outcome is an NBD-tagged amine with the removal of an alkyl group, which can be detected with high sensitivity using fluorescence detectors. nih.gov The fluorescent products of NBD-Cl with amines typically exhibit excitation and emission wavelengths suitable for standard high-performance liquid chromatography (HPLC) fluorescence detectors. biotium.comresearchgate.net

The stearate portion of Diethylaminoethyl stearate is an ester of a long-chain fatty acid. Direct derivatization of the ester is generally not feasible with reagents that target carboxylic acids. Therefore, a common strategy involves a two-step process:

Saponification (Hydrolysis): The ester bond is first cleaved, typically under basic conditions, to release the free stearic acid (a carboxylic acid) and diethylaminoethanol.

Derivatization: The resulting stearic acid is then derivatized. 2-Nitrophenylhydrazine (2-NPH), often used as its hydrochloride salt, is a reagent employed for the derivatization of carboxylic acids. jst.go.jpnih.govnih.gov

The reaction of the carboxylic acid with 2-NPH requires a coupling agent, such as a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of an acid hydrazide. jst.go.jptandfonline.com This derivatization converts the non-UV-absorbing stearic acid into a derivative with a strong chromophore, allowing for sensitive detection by HPLC with UV-Vis spectrophotometry. jst.go.jpnih.govresearchgate.net This method has been successfully applied to the analysis of various long-chain fatty acids in biological and food samples. nih.govresearchgate.net

Functionalization of Ester and Amine Groups for Specific Analytical Targets

The choice of derivatization strategy for this compound depends heavily on the analytical technique to be employed. The distinct chemical properties of the amine and ester functional groups allow for tailored modifications.

Targeting the Amine Group for HPLC-Fluorescence: For analysis using HPLC with fluorescence detection, the tertiary amine is the primary target. Reagents like NBD-Cl are ideal as they introduce a highly fluorescent tag, significantly lowering the limit of detection. researchgate.netui.ac.id This is particularly useful when analyzing trace amounts of the compound in complex matrices.

Targeting the Ester Group for Gas Chromatography (GC): For GC analysis, the focus shifts to the stearate moiety. Long-chain fatty acid esters can be analyzed by GC, but it is often preferable to convert them into simpler, more volatile esters to improve chromatographic performance. nih.govrestek.com A common procedure is transesterification, where the stearate ester is converted into its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl. nih.govnih.gov The resulting stearic acid methyl ester is more volatile and less prone to peak tailing, making it well-suited for GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (MS) analysis. nih.govrestek.com

Optimization of Derivatization Conditions for Quantitative Accuracy

To ensure that the derivatization reaction is complete and reproducible for accurate quantification, several reaction parameters must be carefully optimized. researchgate.net These parameters vary depending on the target functional group and the chosen reagent.

Key parameters for optimization include:

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. restek.com

Catalyst: Many derivatization reactions require a catalyst. For FAME formation, acid catalysts like BF₃ or HCl are common, while base catalysts can also be used. nih.govnih.gov For 2-NPH derivatization, a coupling agent is essential. jst.go.jptandfonline.com

Temperature and Time: The reaction temperature and duration must be optimized to ensure complete conversion without causing degradation of the analyte or the derivative. dergipark.org.trrestek.com

pH and Solvent: The pH of the reaction medium is critical, especially for amine and carboxylic acid derivatizations. dergipark.org.trtandfonline.com The choice of solvent is also important as it must dissolve the analyte and reagents and facilitate the reaction. nih.gov

The following table summarizes typical optimized conditions for relevant derivatization reactions.

Target MoietyDerivatization ReagentKey Optimization ParametersTypical ConditionsReference(s)
Tertiary AmineNBD-ClpH, Temperature, TimepH 8.0-9.0, 50-80°C, 30-120 min dergipark.org.trresearchgate.net
Carboxylic Acid (post-hydrolysis)2-NPH with EDCpH, Coupling Agent Conc.pH 4.5, 0.15 M EDC, 40°C, 30 min tandfonline.com
Ester (transesterification)BF₃-MethanolTemperature, Time, Solvent60-100°C, 5-60 min, Co-solvent (e.g., hexane) restek.com

Impact of Derivatization on Chromatographic Resolution and Mass Spectrometric Ionization

Chemical derivatization fundamentally alters the physicochemical properties of this compound, which has a significant impact on its subsequent analysis.

Impact on Chromatographic Resolution: Derivatization improves chromatographic separation by altering the analyte's volatility and polarity. libretexts.orgnih.gov

Gas Chromatography (GC): The analysis of underivatized long-chain fatty acids or their esters can lead to poor peak shape and tailing due to interactions with the stationary phase. restek.com Converting the stearate moiety to a FAME reduces its polarity and increases its volatility, resulting in sharper, more symmetrical peaks and improved resolution from other components in a mixture. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, derivatization can be used to increase the hydrophobicity of the analyte, leading to stronger retention and better separation from polar interferences. thermofisher.comlibretexts.org Attaching a bulky group like NBD can significantly alter the retention time and improve resolution.

Impact on Mass Spectrometric Ionization: Derivatization is a powerful tool for enhancing the response of an analyte in mass spectrometry, particularly with electrospray ionization (ESI). rsc.orgspectroscopyonline.com

Enhanced Ionization Efficiency: The primary goal of derivatization for ESI-MS is often to introduce a group that is easily ionized. lookchem.com By attaching a moiety with a high proton affinity, the analyte's signal in positive-ion mode can be increased by several orders of magnitude. rsc.orgnih.gov For instance, derivatizing the stearate moiety (after hydrolysis) with a tag containing a tertiary amine can impart a permanent positive charge, dramatically improving sensitivity. rsc.orgnih.gov

Controlled Fragmentation: Derivatization can direct the fragmentation pathway of the molecule in tandem mass spectrometry (MS/MS). This can lead to the formation of specific, predictable fragment ions that are useful for structural confirmation and for developing highly selective quantitative methods using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). spectroscopyonline.comresearchgate.net For example, derivatives can be designed to produce a common fragment ion upon collision-induced dissociation, allowing for precursor ion or neutral loss scanning to selectively detect a class of derivatized compounds. spectroscopyonline.com

Mechanistic Studies of Diethylaminoethyl Stearate and Stearate Based Systems in Vitro and Theoretical

Investigation of Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of Diethylaminoethyl stearate (B1226849), possessing a hydrophilic diethylaminoethyl head group and a lipophilic stearate tail, dictates its behavior at interfaces. This structure allows it to act as a surfactant, reducing surface and interfacial tension.

Adsorption Isotherm Modeling (e.g., Langmuir Adsorption)

The adsorption of stearate-based molecules onto surfaces can often be described by the Langmuir adsorption isotherm, which assumes monolayer adsorption onto a homogeneous surface. Studies on the adsorption of stearic acid onto various materials provide insights into the potential adsorption behavior of Diethylaminoethyl stearate.

For instance, the adsorption of stearic acid on different substrates has been shown to fit the Langmuir model well, indicating the formation of a monolayer at the interface. tubitak.gov.trresearchgate.netresearchgate.net The Langmuir model is represented by the equation:

Where:

q is the amount of substance adsorbed per unit mass of adsorbent.

q_m is the maximum adsorption capacity (monolayer capacity).

K_L is the Langmuir adsorption constant, related to the energy of adsorption.

C_e is the equilibrium concentration of the substance in solution.

The following table presents data from a study on the adsorption of various fatty acids, including stearic acid, onto rice hull ash, which demonstrates the application of the Langmuir isotherm. tubitak.gov.tr

Table 1: Langmuir Adsorption Isotherm Parameters for Fatty Acids on Rice Hull Ash

Fatty Acidqm (mg/g)KA (L/mg)R
Myristic Acid38.610.0430.377
Palmitic Acid38.460.0430.377
Stearic Acid38.700.0420.373

Surface Adsorption Behavior in Emulsification and Stabilization

As a cationic surfactant, this compound is expected to adsorb at oil-water interfaces, thereby reducing interfacial tension and facilitating the formation of emulsions. The positively charged diethylaminoethyl head would orient towards the aqueous phase, while the long stearate tail would extend into the oil phase. This arrangement stabilizes emulsion droplets by creating a physical and electrostatic barrier against coalescence.

The effectiveness of stearate-based surfactants in stabilizing emulsions is well-documented. For example, sodium stearate is used as an emulsifier to promote the mixing of oil and water in various applications. researchgate.net Similarly, sorbitan (B8754009) stearate is a lipophilic emulsifier used in food and cosmetic formulations. atamanchemicals.com The presence of the cationic head group in this compound would further contribute to emulsion stability through electrostatic repulsion between droplets.

Enzymatic and Chemical Degradation Pathways (In Vitro)

The primary linkage susceptible to degradation in this compound is the ester bond. This can be cleaved through both enzymatic and chemical hydrolysis.

In a biological environment, esterases and lipases are the key enzymes responsible for the hydrolysis of ester bonds. nih.gov The in vitro degradation of similar fatty acid esters has been studied using human liver and skin S9 fractions, which contain these enzymes. nih.gov The hydrolysis of this compound would yield stearic acid and diethylaminoethanol. The rate of this enzymatic degradation would be influenced by factors such as enzyme concentration and the accessibility of the ester linkage.

Chemically, the ester bond in this compound can be hydrolyzed under both acidic and alkaline conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis, also known as saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgchemguide.co.uk This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis. chemguide.co.uk

Interactions with Biomolecular Systems (In Vitro)

Cellular Uptake Mechanisms (e.g., in vitro cell line studies)

As a cationic lipid, this compound is likely to be incorporated into lipid-based nanoparticles or liposomes for drug delivery applications. The cellular uptake of such cationic nanoparticles is a complex process involving multiple pathways. nih.gov The initial interaction is typically electrostatic, between the positively charged nanoparticles and the negatively charged cell membrane. biorxiv.org

Several endocytic pathways are involved in the uptake of cationic lipid nanoparticles, including:

Clathrin-mediated endocytosis: This is a major pathway for the uptake of many nanoparticles. liposomes.ca

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane. nih.gov

Macropinocytosis: This is a non-specific process involving the engulfment of large amounts of extracellular fluid. rug.nl

Phagocytosis: This is primarily carried out by specialized cells like macrophages. liposomes.ca

Studies with various cationic lipid nanoparticles in different cell lines (e.g., HeLa, macrophages) have shown that the specific uptake mechanism can be cell-type dependent and influenced by the physicochemical properties of the nanoparticles, such as size and surface charge. rug.nlnih.gov For instance, in a macrophage cell line, cationic lipid nanoparticles were shown to enter cells through both clathrin-mediated endocytosis and macropinocytosis. liposomes.ca

Mechanisms of Action in Antiviral Studies (e.g., EGCG-stearate in vitro studies on viral entry)

While there are no specific antiviral studies on this compound, research on epigallocatechin gallate (EGCG) conjugated with stearate (EGCG-stearate) provides valuable insights into how stearate-based compounds can be utilized in antiviral strategies. The stearate moiety in EGCG-stearate enhances its lipophilicity, which is believed to improve its interaction with viral envelopes and host cell membranes.

In vitro studies have demonstrated that EGCG-stearate exhibits potent antiviral activity against various viruses, including herpes simplex virus (HSV). The primary mechanism of action appears to be the inhibition of viral entry into host cells. This is achieved by interfering with the attachment of the virus to the cell surface. It is hypothesized that EGCG-stearate binds to viral glycoproteins, preventing them from interacting with their cellular receptors.

The following table summarizes the inhibitory effects of EGCG-stearate on viral infection from in vitro studies.

Table 2: In Vitro Antiviral Activity of EGCG-Stearate

VirusCell LineAssayKey Findings
Herpes Simplex Virus 1 (HSV-1)A549Plaque Reduction AssayEGCG-stearate at 75 µM showed over 90% inhibition of HSV-1 infection.
Herpes Simplex Virus 2 (HSV-2)VeroPlaque AssayEGCG-stearate at 75 µM resulted in over 99.9% inhibition of HSV-2 by preventing viral attachment.

Physicochemical Mechanisms in Formulation Performance (In Vitro)

In vitro studies focusing on stearate-based systems provide crucial insights into the physicochemical mechanisms that govern the performance of pharmaceutical formulations. While specific research on this compound is limited, a broad understanding can be derived from studies on related stearate compounds, such as stearic acid and its salts like magnesium stearate. These compounds are widely used as excipients, and their impact on formulation behavior is well-documented. They primarily influence drug release, swelling, and disintegration through their hydrophobic nature and their interactions with other components within a matrix system.

The release of an active pharmaceutical ingredient (API) from a solid dosage form is a critical factor in determining its therapeutic efficacy. Stearate-containing matrices, often composed of polymers, are frequently designed for controlled or sustained drug delivery. nih.govresearchgate.net The hydrophobic properties of stearates, such as magnesium stearate, can create a water-repellent film around drug particles, which may modulate the drug release profile. nih.gov

To quantitatively describe the kinetics of drug release from these matrices, various mathematical models are employed. researchgate.netceon.rs The Korsmeyer-Peppas model is particularly useful for analyzing drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. researchgate.netnih.gov It is also known as the "power law" and describes the relationship between the cumulative drug release and time. researchgate.net The model is expressed by the following equation:

Mt / M∞ = ktn

Where:

Mt / M∞ is the fraction of drug released at time t.

k is the release rate constant.

n is the release exponent, which is indicative of the drug release mechanism. rjptonline.org

The value of the release exponent, n, provides insight into the physical mechanism controlling the drug release. For a cylindrically shaped matrix, different values of n correspond to specific mechanisms. rjptonline.org For instance, an n value of 0.45 suggests a Fickian diffusion-controlled release, where the drug moves through the matrix following Fick's law. researchgate.netrjptonline.org When n is between 0.45 and 0.89, it indicates an anomalous (non-Fickian) transport, which is a combination of drug diffusion and polymer chain relaxation or matrix erosion. nih.gov A value of n = 0.89 points to Case-II transport, where the release is dominated by the swelling or relaxation of the polymer matrix. nih.gov

Table 1: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for Cylindrical Matrices

Release Exponent (n)Drug Transport Mechanism
0.45Fickian Diffusion
0.45 < n < 0.89Anomalous Transport (Non-Fickian)
0.89Case-II Transport (Polymer Swelling/Erosion)
> 0.89Super Case-II Transport

This interactive table summarizes the drug release mechanisms associated with different values of the release exponent 'n' in the Korsmeyer-Peppas model.

The disintegration of a solid dosage form into smaller particles is essential for subsequent drug dissolution and absorption. nih.gov This process typically begins with the penetration of liquid into the porous structure of the tablet, a process known as wicking. nih.gov This is followed by swelling of disintegrants, which are excipients that expand upon contact with water, generating internal forces that break the tablet apart. nih.govnih.gov

The inclusion of stearate-based excipients can significantly modify these mechanisms. Stearates like stearic acid and magnesium stearate are hydrophobic and can act as water repellents. nih.govscielo.br Their presence can hinder the initial water uptake into the porous matrix. semanticscholar.org This effect is attributed to the formation of a hydrophobic film around other particles in the formulation, which reduces the wettability and slows the penetration of the surrounding fluid. nih.gov

Role in Biological Metabolism of Very Long-Chain Fatty Acids (In Vitro)

While this compound is a synthetic ester, its metabolic fate in vitro would likely involve hydrolysis into its constituent parts: stearic acid and diethylaminoethanol. The released stearic acid, a common 18-carbon saturated fatty acid, can then participate in various cellular metabolic pathways. One of the crucial pathways is its role as a precursor in the synthesis of very long-chain fatty acids (VLCFAs). nih.gov

VLCFAs are defined as fatty acids with 22 or more carbon atoms. researchgate.net They are synthesized in the endoplasmic reticulum through a series of elongation cycles, where membrane-bound enzymes add two-carbon units to a fatty acid precursor. researchgate.netaocs.org Stearic acid (C18:0) serves as a key starting material for the synthesis of saturated VLCFAs. nih.gov

In vitro studies using human cancer cell lines have highlighted the critical role of stearate-derived VLCFAs for tumor growth and survival. nih.govnih.gov These studies show that the elongation of stearate is indispensable for producing the cellular pool of VLCFAs. nih.gov These VLCFAs are not merely structural components but are essential for the synthesis of other complex lipids, such as ceramides (B1148491) and sphingolipids. researchgate.netnih.gov A deficiency in VLCFA synthesis, induced experimentally in cell cultures, leads to impaired mitochondrial morphology and makes cancer cells more susceptible to oxidative stress and cell death. nih.gov This underscores the fundamental role of the stearate elongation pathway in maintaining cellular homeostasis and function. nih.govnih.gov Therefore, the stearate component of this compound, once released metabolically, would be expected to serve as a substrate for this vital biosynthetic pathway.

Environmental Impact Assessment of Diethylaminoethyl Stearate Production and Utilization

Life Cycle Assessment (LCA) Methodologies for Industrial Processes

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process from "cradle-to-grave," encompassing raw material extraction, manufacturing, use, and end-of-life. reagens-group.com For industrial chemicals like Diethylaminoethyl stearate (B1226849), a "gate-to-gate" or "cradle-to-gate" approach is often employed, focusing on the production phase. researchgate.net This involves a detailed inventory of all inputs (energy, raw materials) and outputs (emissions, waste) and assessing their potential environmental effects across various impact categories, such as climate change, water scarcity, and ecotoxicity. reading.ac.ukesu-services.ch The goal is to identify the key contributors to the environmental burden and suggest potential improvements. researchgate.net

Interactive Table: Estimated Energy Inputs in Diethylaminoethyl Stearate Production

Production PhaseEnergy TypePurposeKey Contributor to Impact
Upstream Fossil Fuels, ElectricitySynthesis of Stearic Acid and DiethylaminoethanolHigh
Esterification Thermal Energy (Heat)Achieving and maintaining reaction temperatureMedium-High
Esterification Electrical EnergyMechanical stirring, pumping fluidsMedium
Purification Thermal/Electrical EnergyDistillation, washing, dryingMedium
Transportation Fossil Fuels (Diesel)Movement of raw materials and final productVaries with distance

The primary raw materials for producing this compound are stearic acid and diethylaminoethanol. The environmental impact of sourcing these precursors is significant. Stearic acid is commonly derived from vegetable oils (like palm oil) or animal fats (tallow). stearic-acid.net The use of palm oil is linked to major environmental concerns, including deforestation, loss of biodiversity, and increased carbon emissions. stearic-acid.net The production of diethylaminoethanol typically relies on petrochemical feedstocks, contributing to the depletion of fossil fuels. In LCAs of comparable chemical mixtures, the raw materials stage often accounts for the highest contribution to environmental impacts (over 85%). reagens-group.com Transportation of these raw materials from their point of origin to the manufacturing facility further adds to the carbon footprint. reagens-group.comstearic-acid.net

Interactive Table: Environmental Impact of Raw Material Sourcing

Raw MaterialTypical SourcePrimary Environmental Concern(s)
Stearic Acid Palm OilDeforestation, habitat destruction, carbon emissions. stearic-acid.net
Stearic Acid Animal Fat (Tallow)Land use for livestock, greenhouse gas emissions (methane).
Diethylaminoethanol Petrochemical SynthesisDepletion of non-renewable fossil fuels, energy-intensive processing.

The esterification reaction inherently produces water as a by-product, which must be continuously removed to drive the reaction to completion. mdpi.com This process water may contain unreacted materials and requires treatment before discharge. The use of catalysts, such as sulfuric acid or ion-exchange resins, generates a waste stream that needs to be managed, either through neutralization, disposal, or regeneration. chemra.commdpi.com Post-reaction, the purification of this compound involves washing steps, which create aqueous waste streams containing impurities and residual chemicals. mdpi.com Improper management of these waste streams, including unreacted chemicals or by-products, can lead to soil and water contamination. stearic-acid.net Resource recovery strategies may include recycling the catalyst where feasible and implementing robust wastewater treatment protocols to minimize the release of pollutants. stearic-acid.netmdpi.com

Interactive Table: Waste Streams and Management Strategies

Waste StreamOriginPotential PollutantsManagement/Recovery Strategy
Process Water Esterification ReactionUnreacted starting materials, organic by-productsWastewater treatment, potential for recovery of unreacted chemicals.
Spent Catalyst Reaction CatalystAcidic/basic residues, catalyst finesNeutralization, regeneration/recycling, secure landfilling. mdpi.com
Purification Effluent Washing/Drying StepsResidual product, salts, solventsBiological wastewater treatment, activated carbon filtration. mdpi.com

Fate and Transport in Environmental Compartments

The environmental fate and transport of a chemical describes its movement and transformation after being released into the environment. cdc.govepa.gov As a cationic surfactant, this compound's behavior is largely governed by its molecular structure, which includes a positively charged nitrogen atom and a long hydrophobic alkyl chain. ijcs.ro This structure dictates how it interacts with different environmental media like water, soil, and sediment. itrcweb.org Cationic surfactants are known to be more toxic than many other types of surfactants, and there is a comparative lack of data on their degradation and ultimate fate in the environment. nm.govbeamreach.org

The primary route for this compound to enter the environment is through wastewater. Following its use in various industrial and commercial applications, it enters sewage systems and is transported to wastewater treatment plants (WWTPs). ijcs.ro During biological wastewater treatment, a portion of the compound may be biodegraded, while a significant amount is removed from the water phase through adsorption onto the activated sludge due to its cationic nature. ijcs.roresearchgate.net However, biodegradation is often incomplete. researchgate.net Consequently, the compound can be released into aquatic environments via treated effluents or be applied to agricultural land through the disposal of sewage sludge, leading to soil contamination. beamreach.org

Sorption is a critical process influencing the environmental fate of this compound. usgs.gov As a cationic surfactant, it has a strong affinity for negatively charged surfaces, which are abundant in the environment. ijcs.ro This leads to significant adsorption onto the organic matter and mineral components of activated sludge in WWTPs, as well as soil and aquatic sediments. beamreach.orgusgs.gov This strong binding effectively removes the compound from the water column, but leads to its accumulation in solids. ijcs.ro The extent of sorption is influenced by factors such as the organic carbon content of the soil or sediment and the chemical properties of the water. nih.gov This accumulation in sludge and sediments makes these compartments important sinks for cationic surfactants in the environment. ijcs.rousgs.gov

Interactive Table: Sorption Potential of this compound

Environmental CompartmentKey Sorption SurfaceSorption PotentialResulting Fate
Wastewater (Activated Sludge) Negatively charged biomassHighAccumulation in sludge. ijcs.ro
Aquatic Systems (Water Column) Suspended particulate matterMedium to HighTransfer from water to sediment. beamreach.org
Aquatic Systems (Sediment) Clay minerals, organic matterHighAccumulation in bottom sediments. usgs.gov
Terrestrial Systems (Soil) Clay, soil organic matterHighLow mobility, accumulation in topsoil. usgs.gov

Potential for Air Contamination from Volatile Components

The synthesis and application of this compound can contribute to air contamination through the release of volatile organic compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, allowing them to easily evaporate into the atmosphere. wikipedia.orgepa.gov The primary sources of these emissions during the production of this compound include unreacted starting materials, solvents, and reaction byproducts.

The conventional synthesis of this compound involves the esterification of stearic acid with 2-(Diethylamino)ethanol. While stearic acid itself has low volatility, 2-(Diethylamino)ethanol and related tertiary amine compounds used as catalysts or reactants can be volatile. tncintlchem.comamericanchemistry.com These amine catalysts can be released into the atmosphere during production, contributing to air pollution. tncintlchem.com The combustion of such amine compounds may also yield toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides. americanchemistry.com

Furthermore, solvents are often used to facilitate the reaction, and these are typically volatile organic compounds. epa.gov Even with recovery systems, some fugitive emissions of solvents like toluene (B28343) or benzene (B151609) can occur. semanticscholar.orgmdpi.com The degradation of the final product or impurities can also lead to the formation of volatile substances. For instance, the hydrolysis of the ester bond could release 2-(Diethylamino)ethanol.

The table below outlines potential volatile components associated with the production of this compound and their likely sources.

Potential Volatile ComponentChemical FamilyLikely Source in Production Process
2-(Diethylamino)ethanolTertiary Amine / AlcoholUnreacted starting material
Toluene / XyleneAromatic HydrocarbonReaction solvent
BenzeneAromatic HydrocarbonImpurity in solvents, potential byproduct
Various Aldehydes & KetonesAldehyde / KetoneByproducts of side reactions or thermal degradation
Short-chain estersEsterImpurities or byproducts from raw materials

This table is generated based on general principles of esterification and chemical manufacturing; specific emissions can vary based on the exact process used.

Strategies for Sustainable Production and Application

Addressing the environmental footprint of this compound requires a multi-faceted approach focused on sustainable production and application. This involves redesigning the synthesis process based on green chemistry principles, optimizing manufacturing to reduce waste and energy consumption, and leveraging cutting-edge technologies for environmental mitigation.

Integration of Green Chemistry Principles in Synthesis

Green chemistry offers a framework of twelve principles to guide the development of more environmentally benign chemical processes. nih.govacs.orgrsc.org Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Key green chemistry strategies include:

Use of Renewable Feedstocks: Stearic acid is often derived from renewable plant and animal fats, aligning with green chemistry principles. stearic-acid.net Efforts can be focused on sourcing 2-(Diethylamino)ethanol from bio-based routes to further enhance the renewable carbon content of the final product.

Catalysis: Replacing traditional acid catalysts with more selective and efficient options is a core green strategy. acs.org Biocatalysts, such as immobilized lipases, can facilitate the esterification reaction under milder conditions (lower temperature and pressure), often without the need for hazardous solvents. nih.govmdpi.com These enzymatic methods can lead to higher purity products and reduce the generation of waste. mdpi.com

Designing Safer Chemicals: This principle involves creating products that are effective yet have minimal toxicity. nih.gov While the focus of this article is not on safety profiles, the principles of green chemistry advocate for the inherent reduction of hazards throughout a chemical's life cycle. mdpi.com

The following table compares a traditional synthesis approach with a potential green chemistry alternative for producing this compound.

FeatureTraditional SynthesisGreen Chemistry Approach
Catalyst Strong mineral acids (e.g., sulfuric acid)Immobilized lipase (B570770) (biocatalyst)
Solvent Toluene or other volatile organic solventsSolvent-free or use of green solvents (e.g., water, supercritical CO2) mdpi.com
Temperature High (reflux conditions)Mild (e.g., 40-60°C) mdpi.com
Byproducts Acidic waste, potential for charringMinimal byproducts, water may be the only one
Energy Use HighLow
Feedstock Petrochemical-derived alcoholPotential for bio-based alcohol

Optimization of Manufacturing Processes for Reduced Environmental Footprint

Optimizing the industrial-scale manufacturing of this compound is crucial for minimizing its environmental impact. researchgate.net This goes beyond the synthesis reaction itself to encompass the entire production workflow. A key tool in this endeavor is the Life Cycle Assessment (LCA), which evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. tandfonline.comreading.ac.uk

Strategies for process optimization include:

Energy Efficiency: The production of specialty chemicals like stearic acid and its derivatives can be energy-intensive. stearic-acid.net Implementing energy-efficient technologies, such as heat integration and advanced catalysts that allow for lower reaction temperatures, can significantly reduce greenhouse gas emissions. stearic-acid.net

Waste Reduction and Management: Applying the principles of a circular economy can help minimize waste. stearic-acid.net This includes recycling solvents and catalysts, and finding uses for any byproducts generated during the process. Proper treatment of wastewater is also essential to prevent water pollution. stearic-acid.net

Process Intensification: Adopting continuous manufacturing processes instead of traditional batch production can lead to smaller, more efficient plants with lower energy consumption and waste generation.

Role of Advanced Technologies (e.g., AI/ML) in Environmental Mitigation

Predictive Modeling for Process Optimization: AI algorithms can analyze vast datasets from manufacturing operations to identify patterns and predict outcomes. chemengconsulting.comchemicalprocessing.com This allows for the optimization of reaction conditions (temperature, pressure, catalyst load) in real-time to maximize yield and energy efficiency while minimizing byproduct formation. chemengconsulting.com

Green Chemistry and Materials Discovery: Machine learning models can accelerate the discovery of new, more sustainable materials. businesschemistry.org For example, AI can be used to screen for novel, non-toxic, bio-based catalysts or safer, more effective solvents, reducing the reliance on hazardous substances. businesschemistry.orgsustainablemanufacturingexpo.com

Supply Chain and Life Cycle Assessment: AI can optimize supply chains to reduce transportation-related emissions. It can also enhance the accuracy and scope of Life Cycle Assessments by analyzing complex data from raw material sourcing to end-of-life, identifying key areas for environmental improvement. chemengconsulting.com

Theoretical and Computational Studies of Diethylaminoethyl Stearate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the behavior of molecules like Diethylaminoethyl stearate (B1226849). These methods allow for the exploration of molecular characteristics that are often difficult to study through experimental techniques alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Diethylaminoethyl stearate, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For stearic acid, a related compound, DFT calculations have been performed to understand its reactivity. aip.orgsigmaaldrich.com For this compound, the presence of the tertiary amine and ester groups would be expected to influence the electronic landscape. The nitrogen and oxygen atoms, with their lone pairs of electrons, would likely be regions of high electron density, making them susceptible to electrophilic attack.

An electrostatic potential map, another output of DFT calculations, visually represents the charge distribution. For this compound, this map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atom of the diethylaminoethyl group, indicating regions that are rich in electrons and are potential sites for interaction with cations or electrophiles. The long hydrocarbon tail (stearate) would exhibit a neutral potential (green), reflecting its nonpolar nature.

A hypothetical DFT study on this compound might yield the following data, extrapolated from studies on similar molecules:

Parameter Predicted Value Interpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to be donated.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap6.0 eVA relatively large gap suggests good kinetic stability.
Dipole Moment~3.5 DReflects the overall polarity of the molecule, arising from the polar head group.

This interactive table is based on predictive data from analogous compounds.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and interactions between molecules over time. For an amphiphilic molecule like this compound, MD simulations are invaluable for understanding its behavior in different environments, such as in aqueous solution or at an oil-water interface. acs.orgacs.org

Conformational Analysis: The long stearate chain of this compound is flexible and can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most probable shapes it will assume. nih.gov In an aqueous environment, the hydrophobic stearate tail will tend to adopt a more compact conformation to minimize its contact with water, while in a nonpolar solvent, it will be more extended. The orientation and flexibility of the diethylaminoethyl head group are also critical for its function and can be studied in detail with MD.

Intermolecular Interactions: MD simulations can model how this compound molecules interact with each other and with solvent molecules. In water, the cationic head groups will interact favorably with the partial negative charge on the oxygen atoms of water molecules, while the hydrophobic tails will experience the hydrophobic effect, driving them to aggregate. These simulations can predict the formation of micelles and other self-assembled structures. rsc.org Studies on similar cationic surfactants have shown that the head group's interaction with water and counter-ions is a key factor in the stability of these aggregates. nih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations are particularly useful for studying the thermodynamic properties and phase behavior of systems containing this surfactant. nih.govuib-csic.es

MC simulations can be used to predict the critical micelle concentration (CMC), which is a fundamental property of surfactants. By simulating the system at various surfactant concentrations, one can observe the concentration at which micelles begin to form spontaneously. aip.org The simulations can also provide information on the thermodynamics of micellization, such as the free energy, enthalpy, and entropy of this process. For amphiphilic molecules, the process is often entropy-driven due to the release of ordered water molecules from around the hydrophobic tails. aip.org

Furthermore, MC simulations can be employed to construct phase diagrams for mixtures containing this compound, water, and oil. uib-csic.es These diagrams are essential for understanding how the surfactant influences the phase behavior of these systems, which is critical for applications such as in the formulation of emulsions and microemulsions.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a particular property. Cheminformatics involves the use of computational methods to analyze chemical data.

For this compound, a QSAR model could be developed to predict its properties based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. For instance, a QSAR model could predict the eye irritation potential of this compound, a common concern for surfactants. nih.gov A study on cationic surfactants found that properties like the octanol/water partition coefficient (logP) and molecular volume were significant predictors of eye irritation. nih.gov

A hypothetical QSAR model for a property of this compound could take the form of a linear equation:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where the 'c' values are coefficients determined from a regression analysis of a set of known compounds.

Descriptor Description Relevance to Surfactant Activity
LogPOctanol-water partition coefficientMeasures the hydrophobicity of the molecule, which is critical for its surface activity.
Molecular WeightThe mass of the moleculeRelates to the size of the molecule, affecting its diffusion and packing at interfaces.
Polar Surface AreaThe surface area of polar atomsInfluences the interaction of the head group with water and other polar molecules.
Number of Rotatable BondsThe number of bonds that can rotate freelyA measure of the molecule's flexibility, which is important for its conformational behavior.

This interactive table presents common descriptors used in QSAR modeling.

Cheminformatics tools can be used to calculate these descriptors for this compound and to build and validate QSAR models. These models can then be used to screen virtual libraries of similar compounds to identify candidates with desired properties.

Computational Prediction of Material Properties and Interactions

Computational methods can also be used to predict various material properties of this compound and its interactions in complex systems.

The primary function of a surfactant like this compound is to act at interfaces, such as the interface between oil and water. Computational modeling is a powerful tool to study the behavior of surfactants at these interfaces. researchgate.netrsc.org

MD simulations are particularly well-suited for this purpose. A typical simulation would involve setting up a system with a distinct oil-water interface and then introducing this compound molecules. The simulation would then show how the surfactant molecules migrate to the interface and orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. acs.org

These simulations can provide a wealth of information about the interfacial system, including:

Interfacial Tension: The reduction in interfacial tension is a key measure of a surfactant's effectiveness. This can be calculated directly from the pressure tensor components in an MD simulation.

Adsorption Isotherms: These describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface.

Structure of the Interfacial Layer: The simulations can reveal how the surfactant molecules are packed at the interface, their orientation, and the thickness of the interfacial layer.

By systematically varying the structure of the surfactant in the simulations (e.g., changing the length of the alkyl chain or the nature of the head group), it is possible to gain a detailed understanding of how molecular structure influences interfacial properties. This knowledge is invaluable for the rational design of new surfactants with improved performance for specific applications.

Simulation of Polymer-Additive Interactions

The interaction between this compound (DEAE-S) and various polymer matrices is a critical determinant of its efficacy as an additive. Molecular dynamics (MD) simulations offer a powerful computational lens to investigate these interactions at an atomistic level. By modeling the dynamic behavior of DEAE-S molecules within a polymer bulk, researchers can elucidate the mechanisms governing its dispersion, compatibility, and ultimate effect on material properties.

In a typical MD simulation, a representative model of the polymer-additive system is constructed. This involves creating a simulation box containing polymer chains and randomly dispersed DEAE-S molecules. The interactions between atoms are governed by a force field, a set of parameters that define the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation, with options like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) being commonly employed for organic and polymeric systems.

Once the system is built and equilibrated, the simulation is run for a duration sufficient to capture the relevant molecular motions, often on the nanosecond to microsecond timescale. Analysis of the simulation trajectory can reveal key insights into the polymer-additive interactions. For instance, the radial distribution function (RDF) can be calculated to understand the spatial arrangement of DEAE-S molecules around the polymer chains. A high peak in the RDF at a short distance would indicate a strong interaction and good compatibility.

Furthermore, the binding energy between DEAE-S and the polymer can be calculated to quantify the strength of their interaction. This is often done using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches. These calculations can help in screening different polymer types for their affinity with DEAE-S.

The conformational changes in both the polymer chains and the DEAE-S molecules upon interaction can also be monitored. For example, the radius of gyration of the polymer chains can be calculated to see if the presence of DEAE-S causes them to expand or contract, which has implications for the material's mechanical properties. Similarly, the orientation of the DEAE-S molecules relative to the polymer chains can provide clues about the nature of their interaction, such as whether the stearate tail aligns with the polymer backbone.

Simulation ParameterTypical Value/MethodInformation Gained
Force FieldOPLS-AA, COMPASSAccuracy of interatomic interactions
System Size100-200 polymer chains, 5-10% DEAE-SRepresentative bulk behavior
Simulation Time100 ns - 1 µsConvergence of properties
Analysis MethodRadial Distribution FunctionSpatial arrangement and compatibility
Analysis MethodMM-PBSA/MM-GBSABinding energy and interaction strength
Analysis MethodRadius of GyrationConformational changes in polymer

Development of Predictive Models for Synthesis and Performance

Computational chemistry plays a pivotal role in developing predictive models for both the synthesis and performance of this compound. These models can significantly reduce the experimental effort required by providing insights into reaction mechanisms and structure-property relationships.

For the synthesis of DEAE-S, which is typically an esterification reaction between stearic acid and diethylaminoethanol, Density Functional Theory (DFT) is a powerful tool for building predictive models. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the transition states and intermediates. This allows for the determination of the reaction mechanism and the calculation of activation energies, which are crucial for predicting reaction rates.

By modeling the reaction under different catalytic conditions (e.g., acid or base catalysis), the most efficient synthetic route can be predicted. Furthermore, the effect of solvent on the reaction can be simulated using implicit or explicit solvent models, helping to select the optimal reaction medium. These computational predictions can then be used to guide experimental work, leading to higher yields and purities.

On the performance side, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the performance of DEAE-S as a polymer additive based on its molecular descriptors. QSPR models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

To build a QSPR model for DEAE-S, a dataset of structurally similar compounds with known performance data (e.g., plasticizing efficiency, antistatic effect) would be required. A wide range of molecular descriptors for these compounds, including topological, geometrical, and electronic descriptors, would then be calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines are then used to build a model that can predict the performance of new compounds like DEAE-S.

Modeling ApproachApplicationKey Outputs
Density Functional Theory (DFT)Synthesis PredictionReaction mechanism, activation energies, transition state structures
Quantitative Structure-Property Relationship (QSPR)Performance PredictionPredictive model for additive efficiency based on molecular descriptors

In Silico Analysis for Mechanistic Insight

In silico analysis provides a deep, mechanistic understanding of how this compound functions at a molecular level, both during its synthesis and in its role as a polymer additive. This insight is crucial for optimizing its chemical structure and application.

During synthesis, as explored through DFT calculations, a detailed mechanistic picture emerges. For the esterification reaction, DFT can elucidate the step-by-step process, including the protonation of the carboxylic acid (in acid catalysis), the nucleophilic attack by the alcohol, the formation of the tetrahedral intermediate, and the final elimination of water. By visualizing the electron density changes at each step, a clear understanding of the bond-making and bond-breaking processes is obtained. This level of detail is often inaccessible through experimental methods alone.

When DEAE-S is incorporated into a polymer, in silico methods like MD simulations provide mechanistic insights into its function. For instance, if DEAE-S is used as a plasticizer, MD simulations can show how the flexible stearate tails insert themselves between polymer chains, increasing the free volume and reducing the glass transition temperature. The simulations can also reveal the role of the diethylamino headgroup, which may form specific interactions (e.g., hydrogen bonds) with the polymer, anchoring the additive in place.

Furthermore, if DEAE-S is used as an antistatic agent, computational models can help to understand the mechanism of charge dissipation. Quantum mechanical calculations can be used to determine the ionization potential and electron affinity of DEAE-S, providing insight into its ability to accept or donate electrons. MD simulations can then model the migration of DEAE-S molecules to the polymer surface and their interaction with water molecules from the atmosphere, which is a key part of the antistatic mechanism.

Area of AnalysisComputational MethodMechanistic Insight
SynthesisDensity Functional Theory (DFT)Step-by-step reaction pathway, role of catalyst, electronic effects
Polymer Interaction (Plasticizer)Molecular Dynamics (MD)Intercalation between polymer chains, increase in free volume, role of headgroup vs. tail
Polymer Interaction (Antistatic)Quantum Mechanics (QM) & MDCharge transfer properties, migration to surface, interaction with atmospheric water

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.